molecular formula C12H10ClNO2S B098530 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid CAS No. 17969-41-4

2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid

Cat. No. B098530
CAS RN: 17969-41-4
M. Wt: 267.73 g/mol
InChI Key: PQLZUIFGDGNALU-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (CMTA) is a thiazole derivative that has been widely studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In

Mechanism of Action

The exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid is not fully understood. However, it has been suggested that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid may exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid can inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its relatively low toxicity. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has low cytotoxicity, making it a promising candidate for drug development. However, one limitation of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid. One area of interest is the development of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a cancer treatment. Finally, the development of more soluble forms of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid could improve its potential for in vivo use.
Conclusion
In conclusion, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid) is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a treatment for inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid involves the reaction of 2-amino-4-methyl-5-thiazoleacetic acid with p-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease have been studied for the potential use of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a treatment. Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

17969-41-4

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)

InChI Key

PQLZUIFGDGNALU-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O

Other CAS RN

17969-41-4

synonyms

2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid

Origin of Product

United States

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